4-(Difluoromethylidene)piperidine hydrochloride
Overview
Description
4-(Difluoromethylidene)piperidine hydrochloride is a chemical compound with the molecular formula C6H10ClF2N and a molecular weight of 169.6 . It is a powder in physical form .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes this compound, often involves reactions leading to the formation of various piperidine derivatives . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h9H,1-4H2;1H . The SMILES representation is Cl.FC(=C1CCNCC1)F .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 169.6 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Characterization
- 4-Piperidinecarboxylic acid hydrochloride has been extensively studied for its crystal and molecular structure using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing a well-defined crystalline structure and offering insights into its chemical characteristics (Szafran, Bartoszak-Adamska, & Komasa, 2007).
Synthesis and Chemical Reactivity
- The compound has been used in various synthetic pathways, such as the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating its utility in chemical synthesis with reasonable yield and highlighting its role in the formation of complex organic molecules (Rui, 2010).
Pharmaceutical Applications
- In the pharmaceutical sector, 4-(Difluoromethylidene)piperidine hydrochloride is a key intermediate in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, demonstrating its significance in the production of medications used for psychiatric conditions (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).
Research on Medicinal Chemistry
- The compound is also instrumental in medicinal chemistry, serving as a building block in the synthesis of significant pharmaceuticals, such as the intermediate (risperidone) of psychotherapeutic drugs, showing its versatility and importance in drug development (Ya-fei, 2011).
Safety and Hazards
The safety information for 4-(Difluoromethylidene)piperidine hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
4-(difluoromethylidene)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)5-1-3-9-4-2-5;/h9H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCXVJYDBNGMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(F)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208245-66-3 | |
Record name | Piperidine, 4-(difluoromethylene)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208245-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(difluoromethylidene)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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